N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16093368
InChI: InChI=1S/C13H16Cl3N3O2S/c1-3-21-10-6-4-9(5-7-10)18-12(22)19-11(13(14,15)16)17-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,20)(H2,18,19,22)
SMILES:
Molecular Formula: C13H16Cl3N3O2S
Molecular Weight: 384.7 g/mol

N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide

CAS No.:

Cat. No.: VC16093368

Molecular Formula: C13H16Cl3N3O2S

Molecular Weight: 384.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide -

Specification

Molecular Formula C13H16Cl3N3O2S
Molecular Weight 384.7 g/mol
IUPAC Name N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide
Standard InChI InChI=1S/C13H16Cl3N3O2S/c1-3-21-10-6-4-9(5-7-10)18-12(22)19-11(13(14,15)16)17-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,20)(H2,18,19,22)
Standard InChI Key OWEQZPYHUZJEJN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C

Introduction

N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This compound belongs to the class of acetamides and features a trichloroethyl group, which contributes to its reactivity and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C19H20Cl3N3O2S

  • Molecular Weight: 460.8 g/mol

Solubility

  • Soluble in: Ethanol, dichloromethane

Synthesis Methods

The synthesis of N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves several steps, utilizing specific reagents and conditions to optimize yield and selectivity. The reactions often occur in solvents such as dichloromethane or toluene under controlled temperatures.

Chemical Transformations

N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical transformations, including hydrolysis, due to the presence of chlorinated groups. Each reaction type requires specific conditions to proceed efficiently.

Structural Characteristics

CharacteristicDescription
Molecular FormulaC19H20Cl3N3O2S
Molecular Weight460.8 g/mol
SolubilitySoluble in ethanol and dichloromethane

Potential Applications

Application AreaPotential Use
Medicinal ChemistryInteraction with biological targets
Organic SynthesisComplex organic transformations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator